molecular formula C14H10O3 B112260 3-(2-formylphenyl)benzoic Acid CAS No. 205871-52-9

3-(2-formylphenyl)benzoic Acid

Cat. No.: B112260
CAS No.: 205871-52-9
M. Wt: 226.23 g/mol
InChI Key: NWVOXGWJNSOFTE-UHFFFAOYSA-N
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Description

3-(2-Formylphenyl)benzoic acid, also known as 2’-formylbiphenyl-3-carboxylic acid, is an organic compound with the molecular formula C14H10O3. It is a derivative of benzoic acid, where the phenyl group is substituted with a formyl group at the ortho position.

Biochemical Analysis

Biochemical Properties

It is known that benzoic acid derivatives, such as this compound, are involved in various biochemical reactions

Metabolic Pathways

3-(2-formylphenyl)benzoic Acid is likely involved in certain metabolic pathways, potentially interacting with various enzymes or cofactors. Its effects on metabolic flux or metabolite levels could provide valuable insights into its biochemical role .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-formylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. This method is favored due to its mild reaction conditions and high functional group tolerance .

Another method involves the direct formylation of biphenyl derivatives using formylating agents such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. This reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems. These methods allow for efficient production with high purity and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Formylphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Formylphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-formylphenyl)benzoic acid involves its interaction with molecular targets through its formyl and carboxyl functional groups. These groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. The compound can modulate the activity of enzymes and receptors by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2’-Formylbiphenyl-3-carboxylic acid: Similar in structure but with different substitution patterns.

    4’-Formylbiphenyl-3-carboxylic acid: Another isomer with the formyl group at the para position.

    2’-Formyl-3-fluorobiphenyl: A fluorinated derivative with similar reactivity

Uniqueness

3-(2-Formylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and for developing new materials and pharmaceuticals with tailored properties .

Properties

IUPAC Name

3-(2-formylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-9-12-4-1-2-7-13(12)10-5-3-6-11(8-10)14(16)17/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVOXGWJNSOFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374689
Record name 3-(2-formylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205871-52-9
Record name 3-(2-formylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 205871-52-9
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